molecular formula C28H34Br2F3N3O B13778952 2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide CAS No. 80785-18-8

2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide

Cat. No.: B13778952
CAS No.: 80785-18-8
M. Wt: 645.4 g/mol
InChI Key: ZHODSMJMIBBDHE-UHFFFAOYSA-N
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Description

This compound is a quaternary ammonium salt featuring a dibromide counterion, a phenyl group substituted with a 3-(trifluoromethyl)anilino moiety, and a di(propan-2-yl)azanium group linked via a phenoxyethyl bridge. Its molecular structure imparts unique physicochemical properties, such as high polarity due to the azanium groups and lipophilicity from the trifluoromethyl and isopropyl substituents. Potential applications include pharmaceutical intermediates or bioactive molecules, given the structural resemblance to quaternary ammonium compounds with known biological activity (e.g., neuromuscular blocking agents) .

Properties

CAS No.

80785-18-8

Molecular Formula

C28H34Br2F3N3O

Molecular Weight

645.4 g/mol

IUPAC Name

2-[4-[phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide

InChI

InChI=1S/C28H32F3N3O.2BrH/c1-20(2)34(21(3)4)17-18-35-26-15-13-24(14-16-26)32-27(22-9-6-5-7-10-22)33-25-12-8-11-23(19-25)28(29,30)31;;/h5-16,19-21H,17-18H2,1-4H3,(H,32,33);2*1H

InChI Key

ZHODSMJMIBBDHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC(=C3)C(F)(F)F)C(C)C.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthesis of the Trifluoromethyl-Substituted Aniline Intermediate

The trifluoromethyl-substituted aniline fragment, 3-(trifluoromethyl)aniline , is a critical building block. Its preparation typically involves:

  • Reduction of nitro precursors : For example, 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine can be hydrogenated using Raney Nickel under hydrogen atmosphere (50 psi) in methanol to yield the corresponding aniline derivative with high yield (100%).
  • Subsequent functionalization : The aniline can be further modified by alkylation or amidation reactions to introduce additional substituents necessary for the final compound.

Table 1: Key Reaction Conditions for Trifluoromethyl Aniline Intermediate Synthesis

Step Reactants Conditions Yield Notes
Nitro reduction 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, Raney Nickel, H2 Methanol, 50 psi H2, 24 h 100% Monitored by TLC; filtration through celite
Alkylation/Amidation Various, depending on target Methanol/water, K2CO3 base, reflux Variable Used for further functionalization

Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate Intermediate

One important intermediate in the synthesis of complex trifluoromethylated compounds is 4-chloro-3-(trifluoromethyl)phenyl isocyanate , which can be prepared by a multi-step process involving:

  • Reaction of o-chlorotrifluoromethane with acetic anhydride and concentrated nitric acid at 10-15 °C, followed by washing with sodium hydroxide solution to isolate an organic phase.
  • Treatment of this organic phase with activated carbon , FeCl3·6H2O , and hydrazine hydrate (80%) in ethanol under reflux with dropwise addition over 3 hours.
  • Reaction of the resulting product with triphosgene and a catalyst in an organic solvent (e.g., dioxane) at -5 to 5 °C, followed by reflux and solvent removal under reduced pressure.
  • Final purification by vacuum distillation at 95-100 °C under ≤ -0.096 MPa vacuum to yield the isocyanate with 99.85% purity and 80.6% molar yield.

Table 2: Summary of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate Synthesis

Step Reagents & Conditions Temperature (°C) Time Yield/Purity Notes
Nitration & washing o-chlorotrifluoromethane + acetic anhydride + HNO3; NaOH wash 10-15 3-4 h Organic phase isolated pH adjusted to 7.5-8.0
Hydrazine reduction Organic phase + FeCl3·6H2O + hydrazine hydrate in ethanol Reflux 3 h dropwise Filtration, ethanol removal Extraction with dioxane
Triphosgene reaction Triphosgene + catalyst + organic phase -5 to 5 (dropwise), then reflux 3-5 h Crude product Chromatographic monitoring
Vacuum distillation Crude product 95-100 - 99.85% purity, 80.6% yield Vacuum ≤ -0.096 MPa

Assembly of the Final Compound

The final compound, 2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide , likely involves:

  • Condensation reactions between the trifluoromethyl aniline derivatives and appropriate aldehyde or ketone precursors to form the methylidene (imine) linkage.
  • Quaternization of tertiary amines with alkyl halides (bromides) to form the di(propan-2-yl)azanium moiety and to introduce dibromide counterions.
  • Ether bond formation between phenol derivatives and ethylene glycol or similar linkers to create the phenoxyethyl backbone.

Due to the complexity, the synthesis is expected to be a multi-step process involving purification at each stage, such as recrystallization or chromatographic methods.

Summary Table of Preparation Methods

Synthetic Stage Key Reactants Reaction Type Conditions Yield/Outcome Reference
Trifluoromethyl aniline synthesis Nitro precursor, Raney Ni, H2 Catalytic hydrogenation Methanol, 50 psi H2, 24 h ~100% yield
4-Chloro-3-(trifluoromethyl)phenyl isocyanate o-chlorotrifluoromethane, acetic anhydride, HNO3, hydrazine hydrate, triphosgene Nitration, reduction, phosgenation 10-15 °C to reflux, vacuum distillation 80.6% yield, 99.85% purity
Final compound assembly Trifluoromethyl aniline derivatives, aldehydes, alkyl bromides Condensation, quaternization, etherification Multi-step, reflux, controlled pH Purified final salt Inferred from structural analysis

Chemical Reactions Analysis

Types of Reactions

2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in biochemical assays and as a probe for studying molecular interactions.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

CAS 80784-95-8 ()

  • Name: 2-[4-(Anilino-phenyl-methylidene)azaniumylphenyl]sulfanylethyl-dipropan-2-yl-azanium dibromide
  • Key Differences: Replaces the phenoxy group in the target compound with a sulfanylethyl (-S-CH2-CH2-) bridge. Molecular Weight: 593.46 g/mol (vs. ~613 g/mol for the target compound, assuming similar framework with Br substituents). Topological Polar Surface Area (TPSA): 55.7 Ų, indicative of moderate hydrogen-bonding capacity .

CAS 80784-97-0 ()

  • Name: 2-[2-[Anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride
  • Key Differences: Substitutes dibromide with dichloride counterions, reducing molecular weight (Cl: ~35.5 g/mol vs. Br: ~80 g/mol). Hydrogen Bond Donors/Acceptors: Similar to the target compound (3 donors/3 acceptors) due to analogous azanium and anilino groups .

CAS 77966-84-8 ()

  • Name: [2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium chloride
  • Key Differences: Replaces trifluoromethylanilino with 2,6-dimethylanilino and introduces a ketone (oxo) group. Hydrogen Bond Donors: 2 (vs. 3 in the target compound), reducing polarity. TPSA: 33.5 Ų (vs. ~55–60 Ų for the target compound), reflecting lower hydrogen-bonding capacity .

Physicochemical Property Comparison

Property Target Compound (Dibromide) CAS 80784-95-8 (Dibromide) CAS 80784-97-0 (Dichloride) CAS 77966-84-8 (Chloride)
Molecular Formula C27H35Br2N3O C27H35Br2N3S C27H35Cl2N3O C16H27ClN2O
Molecular Weight (g/mol) ~613 (estimated) 593.46 ~529 (estimated) 298.85
Hydrogen Bond Donors 3 3 3 2
Rotatable Bonds ~10 (estimated) 10 ~10 (estimated) 5
TPSA (Ų) ~55–60 (estimated) 55.7 ~55–60 (estimated) 33.5
Counterion Br⁻ Br⁻ Cl⁻ Cl⁻
Key Functional Groups CF3, phenoxy S-CH2-CH2, CF3 Cl⁻, ortho-phenoxy 2,6-dimethyl, ketone

Implications of Structural Variations

Chloride salts may offer improved bioavailability due to smaller ionic radius and better dissociation in physiological conditions .

Substituent Effects :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methyl or hydrogen substituents ().
  • Sulfur vs. oxygen bridges () influence electronic properties: sulfur’s lower electronegativity may reduce dipole moments and alter crystal packing .

Biological Activity :

  • Quaternary ammonium compounds with diisopropylazanium groups (e.g., ) are associated with anticholinergic or neuromuscular blocking activity. The target compound’s trifluoromethyl group could modulate receptor affinity or duration of action .

Biological Activity

The compound 2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide is a complex organic structure known for its unique chemical properties and potential biological applications. The presence of the trifluoromethyl group significantly influences its chemical stability and reactivity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C28H34Br2F3N3O
  • Molecular Weight : 645.4 g/mol
  • CAS Number : 80785-18-8
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, which may influence the compound's pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic benefits in neurological disorders.

Biological Activity

Research indicates that the compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Recent studies have explored the potential of similar compounds in targeting cancer cells. For instance, derivatives with trifluoromethyl groups have shown promise in inhibiting tumor growth by modulating pathways related to apoptosis and cell proliferation.

Anti-inflammatory Effects

Compounds structurally related to this dibromide have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Case Studies and Research Findings

StudyFindings
Study on Trifluoromethyl Compounds Demonstrated that trifluoromethyl-substituted compounds exhibit enhanced anti-inflammatory effects due to increased binding affinity to COX enzymes.
Anticancer Research Identified that compounds similar in structure to dibromide significantly inhibited cancer cell proliferation through apoptosis induction.
Enzyme Interaction Studies Showed that related compounds can effectively inhibit specific enzymes linked to inflammatory responses, providing a basis for therapeutic applications.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Parameter Method Method
SolventAbsolute ethanolDMF-acetic acid mixture
CatalystGlacial acetic acid (5 drops)Sodium acetate (0.02 mol)
Reaction Time4 hours (reflux)2 hours (reflux)
PurificationFiltrationRecrystallization (DMF-ethanol)

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (¹⁹F NMR) and aromatic protons (¹H NMR). The azaniumylphenoxy moiety can be identified via coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₉H₃₀Br₂F₃N₃O) and fragmentation patterns .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm; mobile phases often include acetonitrile-water mixtures .

Q. Table 2: Key Structural Features and Techniques

FeatureTechniqueDiagnostic Signal/Parameter
Trifluoromethyl group¹⁹F NMRδ -60 to -70 ppm (quartet)
Azaniumylphenoxy moiety¹H NMRδ 7.2–8.5 ppm (aromatic protons)
Molecular weightHRMSm/z 684.02 (M⁺)

Advanced: How can researchers design experiments to evaluate its biological activity while minimizing confounding variables?

Answer:

  • Dose-response assays : Use microbial models (e.g., Phytophthora zoospores) to test inhibition efficacy at varying concentrations (1–100 µM). Include positive controls (e.g., metalaxyl) and solvent-only blanks .
  • Theoretical framework : Link activity to electron-withdrawing substituents (e.g., trifluoromethyl) using Hammett constants (σ) to predict reactivity .
  • Data normalization : Express activity as % inhibition relative to controls; use ANOVA for statistical validation .

Advanced: How should contradictory data in solubility or bioactivity studies be resolved?

Answer:

  • Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, pH). For example, DMF may enhance solubility compared to ethanol .
  • Methodological audit : Cross-validate techniques (e.g., HPLC vs. NMR purity assessments) and review synthetic protocols for deviations .
  • Theoretical alignment : Reconcile discrepancies using computational models (e.g., COSMO-RS for solubility predictions) .

Basic: What stability considerations are critical for handling and storage?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the azaniumylphenoxy group .
  • Moisture control : Use desiccators with silica gel; the dibromide salt is hygroscopic and may hydrolyze in aqueous media .
  • pH stability : Maintain neutral conditions (pH 6–8) to avoid protonation/deprotonation of the azanium moiety .

Advanced: What computational strategies can elucidate its interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., fungal cytochrome P450) to model binding affinities. Parameterize the trifluoromethyl group’s electronegativity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
  • QSAR modeling : Correlate substituent effects (e.g., CF₃ vs. OCH₃) with bioactivity using partial least squares regression .

Advanced: How do structural modifications (e.g., substituent variation) impact reactivity and selectivity?

Answer:

  • Electron-withdrawing groups (EWGs) : The CF₃ group enhances electrophilicity at the methylidene carbon, accelerating nucleophilic attacks (e.g., by thiols) .
  • Steric effects : Bulky substituents (e.g., isopropyl) on the azanium moiety reduce aggregation in polar solvents .
  • Synthetic tuning : Replace benzaldehyde with cinnamaldehyde derivatives to study π-π stacking interactions .

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